molecular formula C12H22N2O4S B11720585 ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline

((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline

Cat. No.: B11720585
M. Wt: 290.38 g/mol
InChI Key: IDIVIISNCIJPIP-NSHDSACASA-N
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Description

((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline is a synthetic organic compound featuring a piperidine ring substituted with a methylsulfonyl group at the 1-position and a proline moiety linked via a methylene bridge at the 4-position.

Properties

Molecular Formula

C12H22N2O4S

Molecular Weight

290.38 g/mol

IUPAC Name

(2S)-1-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H22N2O4S/c1-19(17,18)14-7-4-10(5-8-14)9-13-6-2-3-11(13)12(15)16/h10-11H,2-9H2,1H3,(H,15,16)/t11-/m0/s1

InChI Key

IDIVIISNCIJPIP-NSHDSACASA-N

Isomeric SMILES

CS(=O)(=O)N1CCC(CC1)CN2CCC[C@H]2C(=O)O

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CN2CCCC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline typically involves multiple steps. One common method includes the reaction of (1-(methylsulfonyl)piperidin-4-yl)methanol with diisobutylaluminium hydride in tetrahydrofuran and dichloromethane at -75°C, followed by treatment with ammonium chloride and hydrogen chloride . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohol.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds with a piperidine structure exhibit significant antimicrobial activity. For instance, derivatives similar to ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline have shown effectiveness against various pathogens.

CompoundMinimum Inhibitory Concentration (MIC)Pathogen
A0.22 μg/mLS. aureus
B0.25 μg/mLS. epidermidis

These results highlight the potential of this compound in developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline have been explored in several studies. The compound has demonstrated selective toxicity towards cancer cells while sparing normal cells.

Cell LineIC50 (μM)Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (Normal)>2Low

Mechanistic studies suggest that the compound induces apoptosis in cancer cells, as evidenced by increased caspase activity in treated samples.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly for acetylcholinesterase and urease. This inhibition could be beneficial for conditions such as Alzheimer's disease and urinary tract infections.

Drug Development

((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline is being investigated for its potential in drug formulations targeting various diseases due to its favorable pharmacokinetic properties.

Antimicrobial Evaluation

A study on a series of piperidine derivatives revealed that the incorporation of the methylsulfonyl group significantly enhanced antimicrobial activity compared to non-sulfonamide counterparts.

Anticancer Mechanism

Another investigation highlighted that the compound's mechanism of action involved apoptosis induction in cancer cells, with increased caspase activity observed in treated samples.

Safety Profile

Toxicity studies indicated that ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline did not exhibit acute toxicity in animal models up to doses of 2000 mg/kg, suggesting a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline with structurally related compounds based on substituents, synthesis, and applications:

Compound Key Substituents Synthesis Method Key Properties/Applications Reference
((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline 1-Methylsulfonyl, 4-(proline-methyl) Likely multi-step alkylation/sulfonylation Potential enzyme inhibition, drug design N/A
N-(1-FMOC-piperidine-4-yl)-L-proline 1-FMOC (fluorenylmethoxycarbonyl) FMOC-protected amine coupling Peptide synthesis, temporary protection
1-Methyl-4-(aryl)pyrrolo-spiro[2.3″]oxindole derivatives Spiro-oxindole, aryl groups Microwave-assisted cycloaddition Anticancer, antimicrobial activity
N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide 1-Benzyl, 4-methoxycarbonyl Carbamate formation, amide coupling Neurokinin receptor modulation

Key Observations:

Substituent Effects on Reactivity :

  • The methylsulfonyl group in the target compound enhances stability and hydrogen-bonding capacity compared to the FMOC group in N-(1-FMOC-piperidine-4-yl)-L-proline, which is acid-labile and used for transient protection in peptide synthesis .
  • Benzyl and methoxycarbonyl groups in the 1993-reported compound prioritize lipophilicity and esterase resistance, contrasting with the polar sulfonyl group in the target molecule .

Synthetic Methodologies :

  • The target compound’s synthesis likely requires sulfonylation of a piperidine precursor, analogous to the FMOC protection step in . However, the spiro-oxindole derivatives in employ microwave-assisted cycloaddition, emphasizing efficiency for complex heterocycles.

Spectroscopic Characterization :

  • The spiro-oxindole derivatives in were characterized via NMR and mass spectrometry, methods likely applicable to the target compound. The absence of methylsulfonyl-specific spectral data in the evidence highlights a research gap.

Biological Activity

The compound ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline is a derivative of L-proline, an amino acid known for its diverse biological roles. This article explores its biological activity, particularly in the context of its potential therapeutic applications against various diseases, including Chagas disease and cancer.

Chemical Structure and Properties

((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline is characterized by the presence of a piperidine ring substituted with a methylsulfonyl group and linked to L-proline. This structural configuration may influence its interaction with biological targets, enhancing its pharmacological properties.

Biological Activity Overview

The biological activity of ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline can be summarized as follows:

  • Antiparasitic Activity : The compound has been studied for its effects on Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that proline uptake is crucial for the parasite's metabolism and survival. Inhibitors targeting proline transport have shown promise in disrupting the life cycle of T. cruzi by limiting proline availability, thus impairing ATP production and resistance to oxidative stress .
  • Cytotoxicity : Studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have been shown to induce apoptosis in MDA-MB-231 breast cancer cells, suggesting that similar compounds could exhibit anticancer properties .

The mechanism by which ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline exerts its biological effects involves several pathways:

  • Proline Transport Inhibition : Compounds designed to inhibit proline uptake can significantly reduce the proliferation of T. cruzi by blocking essential metabolic processes .
  • Cytotoxic Mechanisms : The cytotoxicity observed in cancer cells may be attributed to the induction of apoptosis through mitochondrial pathways and the disruption of cellular energy metabolism .

Case Study 1: Antiparasitic Efficacy

In a study targeting L-proline uptake in T. cruzi, novel inhibitors were synthesized and tested for their ability to block proline transport. The results indicated that specific derivatives could effectively reduce parasite viability in vitro, highlighting the potential for developing new antiparasitic therapies based on this mechanism .

Case Study 2: Cancer Cell Viability

A series of piperidine derivatives were evaluated for their cytotoxic effects on various cancer cell lines. One compound demonstrated a significant reduction in cell viability at low concentrations (0.1 µM), with a marked increase in late apoptotic cells, indicating a strong potential for therapeutic application in oncology .

Data Tables

Compound NameActivity TypeIC50 (µM)Reference
((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-prolineAntiparasiticTBD
Piperidine Derivative ACytotoxicity (MDA-MB-231)0.1
Piperidine Derivative BCytotoxicity (Other)TBD

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